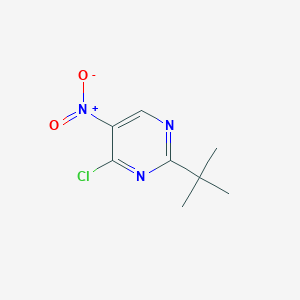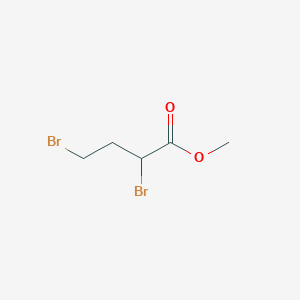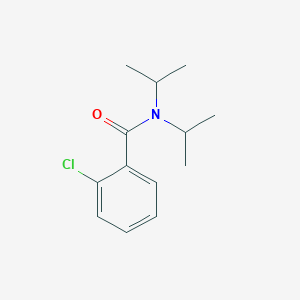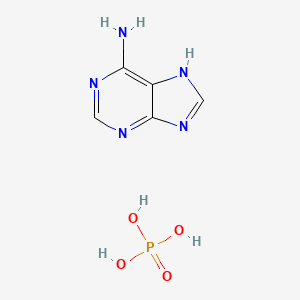
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole, also known as TNP-470, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. TNP-470 is a potent angiogenesis inhibitor, meaning that it can prevent the formation of new blood vessels. This property makes it a promising candidate for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Mecanismo De Acción
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole works by inhibiting the activity of endothelial cells, which are the cells that line the inside of blood vessels. By preventing these cells from dividing and forming new blood vessels, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole can starve tumors of the nutrients they need to grow and spread.
Biochemical and Physiological Effects
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been shown to have a variety of biochemical and physiological effects. For example, it can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of various genes. In addition, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole in lab experiments is its specificity. Because it targets endothelial cells, it can be used to study the role of angiogenesis in various diseases. However, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole is also known to have some limitations. For example, it can be toxic to certain cell types and may have off-target effects that can complicate experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole. One area of interest is the development of more targeted and efficient methods of delivering the molecule to tumors. Another area of interest is the investigation of 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole's potential as a treatment for other diseases that involve abnormal blood vessel growth, such as diabetic retinopathy and arthritis. Additionally, further research is needed to fully understand the molecular mechanisms underlying 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole's anti-cancer effects, which could lead to the development of more effective treatments.
Aplicaciones Científicas De Investigación
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been extensively studied in the context of cancer research. Its ability to inhibit angiogenesis has been shown to be effective in suppressing tumor growth in animal models. In addition, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been found to have anti-inflammatory and anti-metastatic properties, further adding to its potential therapeutic applications.
Propiedades
Número CAS |
70265-24-6 |
|---|---|
Nombre del producto |
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole |
Fórmula molecular |
C10H6Cl3N3O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C10H6Cl3N3O2/c11-7(9(12)13)8(16(17)18)10-14-5-3-1-2-4-6(5)15-10/h1-4,14-15H |
Clave InChI |
NMWNNVAECBLGFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




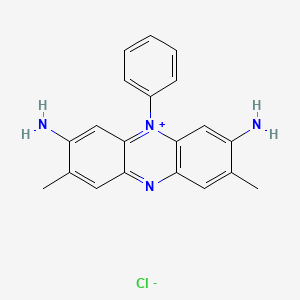
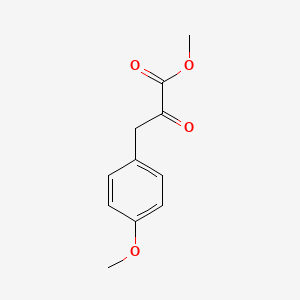


![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)
